molecular formula C10H11NO4 B13607257 3-Amino-2-(benzo[d][1,3]dioxol-5-yl)propanoic acid

3-Amino-2-(benzo[d][1,3]dioxol-5-yl)propanoic acid

Cat. No.: B13607257
M. Wt: 209.20 g/mol
InChI Key: VCGNYRKVMQBPRL-UHFFFAOYSA-N
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Description

3-amino-2-(1,3-dioxaindan-5-yl)propanoic acid is a compound with a unique structure that includes an amino group, a carboxyl group, and a 1,3-dioxaindan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-2-(1,3-dioxaindan-5-yl)propanoic acid can be achieved through several methods. One common approach involves the reduction of 3-(heteroaryl)-2-(hydroxyimino)propanoic acids using zinc dust and formic acid in the presence of a catalytic amount of iron dust at 60°C for 2 hours . This method yields racemic 2-amino-3-(heteroaryl)propanoic acids in 48-94% yield.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

3-amino-2-(1,3-dioxaindan-5-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxyl group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the carboxyl group may yield alcohol derivatives.

Scientific Research Applications

3-amino-2-(1,3-dioxaindan-5-yl)propanoic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a precursor for the synthesis of biologically active compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-amino-2-(1,3-dioxaindan-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the carboxyl group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-2-(1,3-dioxaindan-5-yl)propanoic acid is unique due to its 1,3-dioxaindan moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other amino acids and makes it a valuable compound for research and development.

Properties

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

3-amino-2-(1,3-benzodioxol-5-yl)propanoic acid

InChI

InChI=1S/C10H11NO4/c11-4-7(10(12)13)6-1-2-8-9(3-6)15-5-14-8/h1-3,7H,4-5,11H2,(H,12,13)

InChI Key

VCGNYRKVMQBPRL-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(CN)C(=O)O

Origin of Product

United States

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